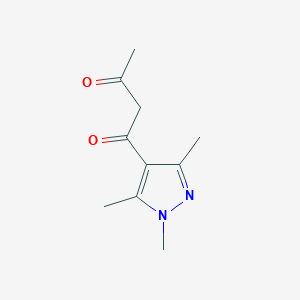

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)butane-1,3-dione

Descripción

This compound is a β-diketone derivative functionalized with a substituted pyrazole moiety. Its structure combines the chelating properties of β-diketones with the steric and electronic effects of the 1,3,5-trimethylpyrazole group. Such compounds are often studied for applications in coordination chemistry, catalysis, or pharmaceuticals. Structural characterization typically employs X-ray crystallography (refined via programs like SHELXL ), while electronic properties (e.g., charge distribution, orbital interactions) might be analyzed using wavefunction tools like Multiwfn .

Propiedades

Número CAS |

26964-40-9 |

|---|---|

Fórmula molecular |

C10H14N2O2 |

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

1-(1,3,5-trimethylpyrazol-4-yl)butane-1,3-dione |

InChI |

InChI=1S/C10H14N2O2/c1-6(13)5-9(14)10-7(2)11-12(4)8(10)3/h5H2,1-4H3 |

Clave InChI |

QQQGMBZQSFQXOD-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NN1C)C)C(=O)CC(=O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)butane-1,3-dione typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with butane-1,3-dione under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary, but common methods include:

Condensation reactions: Utilizing appropriate catalysts to promote the formation of the desired product.

Purification steps: Involving recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production process.

Análisis De Reacciones Químicas

Types of Reactions

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)butane-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents to form different products.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Catalysts: Such as acids or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)butane-1,3-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Comparison with Analogous Compounds

While direct data is unavailable, comparisons with similar compounds would focus on:

Structural Features

- Substituent Effects : Replacing the pyrazole group with other heterocycles (e.g., imidazole, triazole) alters steric bulk and electronic donation, impacting coordination behavior.

- β-Diketone Modifications : Analogues with fluorinated or aryl-substituted diketones exhibit enhanced acidity and binding affinity for metal ions.

Electronic Properties

For example:

- The methyl groups on the pyrazole likely increase electron density at the β-diketone oxygen atoms compared to unsubstituted analogues.

- Conjugation between the pyrazole and diketone moieties may reduce reactivity compared to non-conjugated systems.

Methodological Considerations

- Crystallography : SHELXL is critical for refining crystal structures to compare bond lengths, angles, and intermolecular interactions.

- Computational Analysis : Multiwfn enables detailed comparisons of electronic structures, such as Fukui indices (reactivity descriptors) or Hirshfeld surfaces (intermolecular interactions).

Actividad Biológica

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)butane-1,3-dione is a pyrazole-derived compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features a pyrazole ring substituted with trimethyl groups and a butane-1,3-dione moiety. This configuration is significant for its biological interactions.

Synthesis

The synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)butane-1,3-dione typically involves the condensation of 1,3,5-trimethylpyrazole with diketone precursors. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- Cell Line Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated an IC50 value of approximately 12.50 µM against MCF7 cells and 42.30 µM against NCI-H460 cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12.50 |

| NCI-H460 | 42.30 |

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

- Cyclin-dependent Kinases (CDKs) : Preliminary findings suggest that it may act as a CDK inhibitor with promising efficacy .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound has shown potential in reducing inflammation markers in various experimental models.

The biological activity of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)butane-1,3-dione is believed to stem from its ability to interact with various molecular targets:

- Enzyme Binding : The pyrazole ring can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may modulate the function of biological receptors involved in signaling pathways related to cancer and inflammation.

Case Study 1: Anticancer Activity

In a study conducted by Wei et al., derivatives of pyrazole were screened for anticancer activity against A549 lung cancer cells. The most potent derivative exhibited an IC50 of 26 µM, indicating significant growth inhibition .

Case Study 2: Insecticidal Activity

Research on related compounds showed that certain pyrazole derivatives possess insecticidal properties against pests like Tetranychus cinnabarinus. Compounds derived from pyrazole exhibited mortality rates exceeding 90% at concentrations of 400 µg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.